1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol
Overview
Description
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol is a chemical compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . It is also known by its IUPAC name, 1-(4-fluorobenzyl)cyclopropanol . This compound is characterized by the presence of a cyclopropanol ring attached to a 4-fluorobenzyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol typically involves the reaction of 4-fluorobenzyl chloride with cyclopropanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)cyclopropanol: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromobenzyl)cyclopropanol: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylbenzyl)cyclopropanol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity .
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol is a cyclopropane derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a cyclopropane ring substituted with a 4-fluorophenyl group and a hydroxyl group, contributing to its unique chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H11FO
- Molecular Weight : 182.19 g/mol
- Structure : The compound's structure is characterized by a cyclopropane ring, which imparts rigidity and influences its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may modulate various biological processes, including enzyme activities and receptor interactions. Its fluorinated phenyl group enhances lipophilicity and bioactivity, making it a candidate for drug development.
- Enzyme Interaction : Studies suggest that compounds with similar structures can influence enzyme activities, potentially acting as enzyme inhibitors or activators.
- Receptor Binding : The compound may interact with specific receptors, possibly affecting signaling pathways related to pain perception, inflammation, or other physiological processes.
Case Studies and Experimental Data
Recent studies have employed high-throughput screening methods to evaluate the biological activity of compounds structurally related to this compound. For instance, a study focusing on TRPA1 antagonists highlighted the importance of structural modifications in enhancing receptor binding affinity and selectivity.
Study | Compound | Activity | Results |
---|---|---|---|
BAY-390 | TRPA1 Antagonist | IC50 = 14 nM (human), 1370 nM (rat) | |
Various TKI Analogues | Kinase Inhibition | Potent inhibition across multiple targets |
These findings illustrate the potential of fluorinated cyclopropanes in therapeutic applications, particularly in pain management and inflammatory disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Fluorophenyl)cyclopropan-1-amine | C10H12FN | Contains an amine instead of an alcohol group |
1-(2-Bromo-4-fluorophenyl)methylcyclopropan-1-amine | C10H11BrFN | Features both bromo and fluoro substituents |
1-(4-Methylphenyl)cyclopropan-1-ol | C10H12O | Substituted with a methyl group instead of fluorine |
These structural variations significantly influence their reactivity and biological activity, highlighting the unique role of the hydroxyl and fluorine groups in modulating interactions with biological systems.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNWBSUCKETFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251262-92-6 | |
Record name | 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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